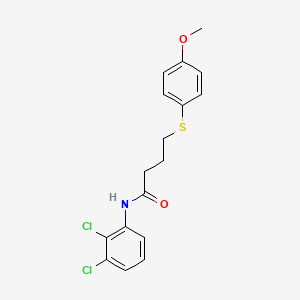
N-(2,3-dichlorophenyl)-4-((4-methoxyphenyl)thio)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dichlorophenyl)-4-((4-methoxyphenyl)thio)butanamide, also known as DMTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Mecanismo De Acción
N-(2,3-dichlorophenyl)-4-((4-methoxyphenyl)thio)butanamide works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting HDACs, N-(2,3-dichlorophenyl)-4-((4-methoxyphenyl)thio)butanamide can alter the expression of genes involved in cell growth and survival, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2,3-dichlorophenyl)-4-((4-methoxyphenyl)thio)butanamide has been found to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit angiogenesis, the process by which new blood vessels are formed. Additionally, N-(2,3-dichlorophenyl)-4-((4-methoxyphenyl)thio)butanamide has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,3-dichlorophenyl)-4-((4-methoxyphenyl)thio)butanamide in lab experiments is its specificity for HDAC inhibition, which can lead to more targeted effects on gene expression. However, one limitation is that N-(2,3-dichlorophenyl)-4-((4-methoxyphenyl)thio)butanamide can be difficult to synthesize and purify, which can make it challenging to obtain in large quantities for use in experiments.
Direcciones Futuras
There are a number of potential future directions for research involving N-(2,3-dichlorophenyl)-4-((4-methoxyphenyl)thio)butanamide. One area of interest is the development of N-(2,3-dichlorophenyl)-4-((4-methoxyphenyl)thio)butanamide-based therapies for cancer and inflammatory diseases. Additionally, further research is needed to better understand the mechanism of action of N-(2,3-dichlorophenyl)-4-((4-methoxyphenyl)thio)butanamide and its effects on gene expression. Finally, there is potential for the development of new synthetic methods for N-(2,3-dichlorophenyl)-4-((4-methoxyphenyl)thio)butanamide that could improve its availability for use in research.
Métodos De Síntesis
N-(2,3-dichlorophenyl)-4-((4-methoxyphenyl)thio)butanamide can be synthesized through a multistep process involving the reaction of 2,3-dichlorobenzoyl chloride with 4-methoxythiophenol, followed by the addition of n-butylamine. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
N-(2,3-dichlorophenyl)-4-((4-methoxyphenyl)thio)butanamide has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that N-(2,3-dichlorophenyl)-4-((4-methoxyphenyl)thio)butanamide can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
N-(2,3-dichlorophenyl)-4-(4-methoxyphenyl)sulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO2S/c1-22-12-7-9-13(10-8-12)23-11-3-6-16(21)20-15-5-2-4-14(18)17(15)19/h2,4-5,7-10H,3,6,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNRGBDQOOVONE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCCC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-4-((4-methoxyphenyl)thio)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(3-(benzo[d]thiazol-2-ylthio)propyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2911646.png)
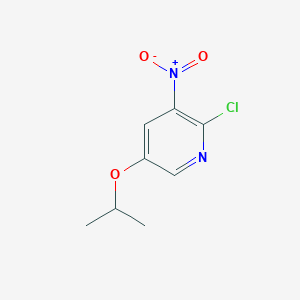
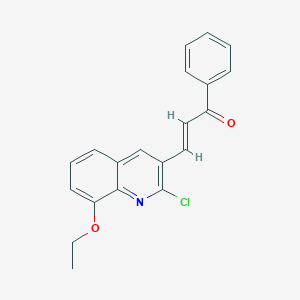
![(2R)-2-(3-Bicyclo[4.1.0]heptanyl)propan-1-ol](/img/structure/B2911650.png)
![2-(4-Chlorophenoxy)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2911653.png)
![ethyl 4-(3-isobutyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2911654.png)

![4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2911658.png)

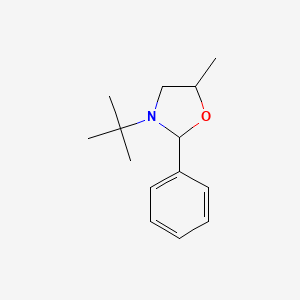
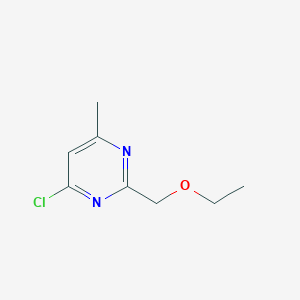
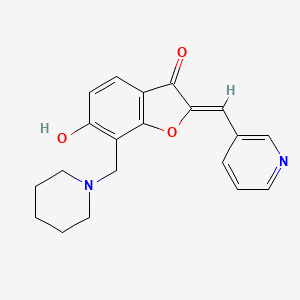
![4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2911666.png)